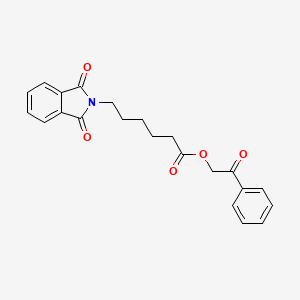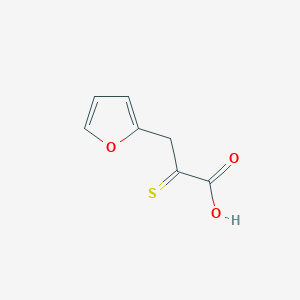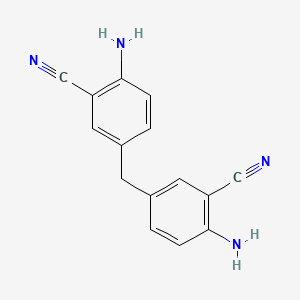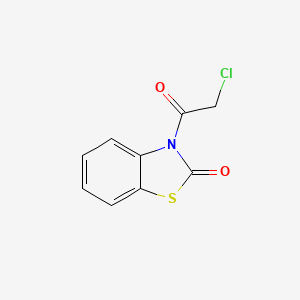![molecular formula C24H22N4O2 B15080781 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-95-6](/img/structure/B15080781.png)
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenazines, which are known for their diverse biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired phenazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenazine derivatives.
科学研究应用
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the development of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-Methoxyphenazine: A derivative with a methoxy group at the 2-position.
4-Isobutoxyphenazine: A derivative with an isobutoxy group at the 4-position.
Uniqueness
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to the presence of both isobutoxy and methoxy groups, which enhance its solubility and biological activity compared to other phenazine derivatives .
属性
CAS 编号 |
114991-95-6 |
|---|---|
分子式 |
C24H22N4O2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-[3-methoxy-4-(2-methylpropoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C24H22N4O2/c1-14(2)13-30-22-9-8-15(10-23(22)29-3)24-27-20-11-18-19(12-21(20)28-24)26-17-7-5-4-6-16(17)25-18/h4-12,14,25H,13H2,1-3H3 |
InChI 键 |
TUIUJUKDUOQFFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
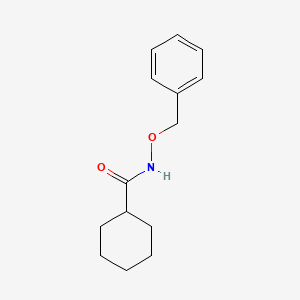
![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)
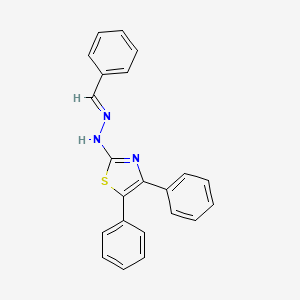
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine](/img/structure/B15080741.png)

![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
